3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate
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Overview
Description
3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is a heterocyclic organic compound It belongs to the imidazole family, which is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by alkylation with ethyl and methyl groups.
Formation of the Perchlorate Salt: The final step involves the reaction of the nitroimidazole with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components . This property is exploited in its antimicrobial activity, where it disrupts the cellular processes of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the nitro group, makes it a versatile compound for various applications .
Properties
CAS No. |
828268-74-2 |
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Molecular Formula |
C7H14ClN3O6 |
Molecular Weight |
271.65 g/mol |
IUPAC Name |
3-ethyl-1,2-dimethyl-4-nitro-1,2-dihydroimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C7H13N3O2.ClHO4/c1-4-9-6(2)8(3)5-7(9)10(11)12;2-1(3,4)5/h5-6H,4H2,1-3H3;(H,2,3,4,5) |
InChI Key |
ACQZWPKRYJFVJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C([NH+](C=C1[N+](=O)[O-])C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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